molecular formula C9H11NO4S B7909843 Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride

Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride

Cat. No.: B7909843
M. Wt: 229.26 g/mol
InChI Key: VULHEOWBAJAIOC-UHFFFAOYSA-N
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Description

Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride is a chemical compound with the molecular formula C9H11NO4S. It is known for its role in various chemical reactions and applications in scientific research. This compound is often used in organic synthesis and has significant importance in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride typically involves the reaction of 2,5-dioxopyrrolidin-1-yl compounds with acetic anhydride and a thiol reagent. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the thioanhydride bond. The reaction conditions may include temperatures ranging from room temperature to slightly elevated temperatures, depending on the specific reagents and desired yield .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other biological molecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride is unique due to its thioanhydride functional group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

S-acetyl 2-(2,5-dioxopyrrolidin-1-yl)propanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-5(9(14)15-6(2)11)10-7(12)3-4-8(10)13/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULHEOWBAJAIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)SC(=O)C)N1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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